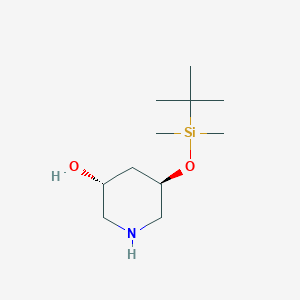
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyldimethylsilyloxy group at the 5-position and a hydroxyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butyldimethylsilyloxy group. One common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds, further stabilizing the interaction with its target.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-hydroxypiperidin-3-ol: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
(3R,5R)-5-(trimethylsilyloxy)piperidin-3-ol: Similar structure but with a smaller silyl group, affecting its reactivity and binding properties.
Uniqueness
The presence of the tert-butyldimethylsilyloxy group in (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol makes it unique compared to other similar compounds. This group provides increased steric bulk, which can enhance the compound’s stability and selectivity in various chemical and biological applications.
Properties
Molecular Formula |
C11H25NO2Si |
|---|---|
Molecular Weight |
231.41 g/mol |
IUPAC Name |
(3R,5R)-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-6-9(13)7-12-8-10/h9-10,12-13H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
VOCHBRBZIVMCNX-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](CNC1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CNC1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














